8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
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Overview
Description
8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol
Mechanism of Action
Target of Action
The primary targets of 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of acetophenone derivatives with salicylaldehyde in the presence of a base, followed by acetylation . The reaction conditions often involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives .
Scientific Research Applications
8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties
Medicine: Investigated for its potential therapeutic effects in various diseases
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate
7-acetoxy-4-methyl-chromen-2-one: (4-methylumbelliferyl acetate)
Uniqueness
8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate stands out due to its unique combination of structural features and biological activities.
Properties
IUPAC Name |
(8-methyl-4-oxo-3-phenylchromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-16(22-12(2)19)9-8-14-17(20)15(10-21-18(11)14)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYMMZYGNXYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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